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Introduction

(2R)-2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-acetyl-S-
(N-methylcarbamoyl)cysteine (AMCC), is a derivative of the widely studied N-acetylcysteine
(NAC). As a member of the N-acyl-amino acid family, its structure suggests potential roles in
various biological pathways, particularly those involving oxidative stress and detoxification,
similar to other NAC derivatives. This technical guide provides a comprehensive overview of
the available scientific information regarding AMCC, including its chemical identity, analytical
methodologies for its detection, and the broader context of the biological activities of related N-
acetylcysteine compounds.

IUPAC Name and Chemical Structure

The precise chemical identity of a compound is fundamental for all research and development
activities.

IUPAC Name: (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid[1]
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Synonyms: N-acetyl-S-(N-methylcarbamoyl)cysteine, AMCC, S-(N-Methylcarbamoyl)-N-
acetylcysteine[1]

Chemical Structure:
Caption: 2D structure of (2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.

Physicochemical Properties

A summary of the computed physicochemical properties for AMCC is provided in Table 1. This
data is essential for understanding the compound's behavior in biological systems and for the
development of analytical methods.

Property Value Source
Molecular Formula C7H12N204S PubChem[1]
Molecular Weight 220.25 g/mol PubChem[1]
XLogP3 -0.6 PubChem[1]
Hydrogen Bond Donor Count 3 PubChem[1]
Hydrogen Bond Acceptor

Count 5 PubChem[1]
Rotatable Bond Count 5 PubChem[1]
Exact Mass 220.05177804 Da PubChem[1]
Topological Polar Surface Area 121 A2 PubChem[1]

Table 1: Computed Physicochemical Properties of AMCC.

Experimental Protocols: Quantitative Analysis

A validated method for the determination of AMCC in urine has been developed using gas
chromatography-mass spectrometry (GC-MS). This method is crucial for studying the
metabolism and excretion of this compound.
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GC-MS Method for Determination of AMCC in Urine

This protocol details the sample preparation and analytical conditions for the quantification of
AMCC.[2]

4.1.1. Sample Preparation

Internal Standard Addition: To a urine sample, add N,N-Dimethylpropionic acid amide
(DMPA) as an internal standard.

Liquid-Liquid Extraction (LLE): Perform two consecutive LLE steps to isolate the analyte and
internal standard from the bulk urine matrix.

Solid Phase Extraction (SPE): Utilize a cation-exchange resin for further purification and
separation of AMCC from other urinary components.

Derivatization: Convert AMCC to ethyl-N-methylcarbamate (EMC) by adding anhydrous
potassium carbonate (K2COs) and ethanol. This step is necessary to improve the volatility
and chromatographic behavior of the analyte for GC-MS analysis.

4.1.2. GC-MS Analysis

Gas Chromatograph: Equipped with a suitable capillary column for the separation of EMC.

Mass Spectrometer: Operated in a specific ion monitoring (SIM) mode for the sensitive and
selective detection of the target analyte and internal standard.

Quantification: The concentration of AMCC in the original urine sample is determined by
comparing the peak area ratio of the analyte to the internal standard against a calibration

curve.

4.1.3. Method Validation

The reliability of this analytical method has been established through detailed validation.[2]
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Validation Parameter Result
Within-series imprecision (RSD) 10.9% - 14.3%
Between-day imprecision (RSD) 11.3% - 14.8%
Mean Recovery 79.2% - 85.6%
Limit of Detection (LOD) 30pug L™t

Table 2: Validation data for the GC-MS method for AMCC determination.
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Caption: Experimental workflow for the GC-MS determination of AMCC in urine.

Biological Activity and Context

While specific biological activity data for AMCC is limited, its structural relationship to N-
acetylcysteine (NAC) provides a framework for potential biological roles. NAC is a well-
documented antioxidant and a precursor to the intracellular antioxidant glutathione.

Potential Biological Relevance of AMCC

AMCC has been identified as a degradation product of N-methylcarbamoylated glutathione,
suggesting its formation through metabolic pathways involving carbamoylation, a reaction that
can occur after exposure to certain environmental or industrial compounds.[2] Its presence in
the general population, as detected in urine samples, indicates a potential for physiological
formation.[2]

Broader Context: N-Acetylcysteine Derivatives
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Research into NAC and its derivatives has revealed a wide range of biological activities, which
may be relevant for understanding the potential functions of AMCC.

o Antioxidant Activity: NAC derivatives act as direct scavengers of reactive oxygen species
(ROS) and replenish intracellular glutathione levels, a key component of the cellular
antioxidant defense system.

» Anti-inflammatory Effects: NAC can inhibit the activation of the NF-kB signaling pathway,
which leads to a reduction in the production of pro-inflammatory cytokines.[3]

» Mucolytic Properties: The free thiol group in NAC can break disulfide bonds in mucoproteins,
reducing the viscosity of mucus.
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Caption: Conceptual overview of the anti-inflammatory action of NAC derivatives via NF-kB
pathway inhibition.

Conclusion

(2R)-2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid (AMCC) is a structurally
defined derivative of N-acetylcysteine. While in-depth biological studies on AMCC are currently
limited, a robust analytical method for its quantification in biological matrices exists, providing a
critical tool for future research. The well-established antioxidant and anti-inflammatory
properties of the broader class of NAC derivatives suggest promising avenues for the
investigation of AMCC's biological functions and potential therapeutic applications. Further
research is warranted to elucidate the specific signaling pathways modulated by AMCC and to
determine its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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